molecular formula C11H12ClNO4 B11855121 Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate CAS No. 1185180-58-8

Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate

Cat. No.: B11855121
CAS No.: 1185180-58-8
M. Wt: 257.67 g/mol
InChI Key: FNPACITXZUSITO-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Halogenated Ester Chemistry

The chemical behavior and synthetic utility of Ethyl 3-(4-chloro-2-nitrophenyl)propanoate are best understood by considering its constituent chemical classes: nitroaromatic compounds and halogenated aryl esters.

Nitroaromatic compounds are defined by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. nih.govwikipedia.org This property significantly influences the reactivity of the aromatic ring, making it resistant to electrophilic substitution but susceptible to nucleophilic aromatic substitution. wikipedia.org The electron-withdrawing nature of the nitro group also increases the acidity of C-H bonds on adjacent alkyl groups. wikipedia.org In biological systems, the nitro group can be enzymatically reduced to produce reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, a process linked to the biological activity of many nitro-containing drugs. nih.govnih.gov

Halogenated esters, particularly those with halogens on an aromatic ring, are pivotal in organic synthesis. The chloro-substituent on the phenyl ring in this compound acts as an electron-withdrawing group via induction, further deactivating the ring towards electrophilic attack. The presence of both a chloro and a nitro group creates a distinct electronic profile that is significant in various applications. For instance, in benzodiazepine (B76468) derivatives, the presence of a halogen at specific positions can enhance the therapeutic action of the drug. nih.gov The combination of halogens and nitro groups is a common feature in molecules designed for herbicidal and antimicrobial purposes. mdpi.comoup.com The specific positioning of these groups is crucial; studies on some bioactive molecules have shown that replacing a nitro group with a chloro substituent can lead to a significant decrease in activity, underscoring the unique role of the nitro moiety in concert with the halogen. nih.gov

Historical Perspective on Related Arylpropanoate Systems

Arylpropanoates are a well-established class of compounds containing a phenyl group attached to a propanoic acid or ester backbone. Their history is deeply intertwined with the development of synthetic organic chemistry. Early synthetic methods often involved classical reactions that were limited by harsh conditions.

A significant advancement in the synthesis of functionalized aromatic compounds, including arylpropanoates, came with the exploration of highly reactive intermediates like arynes. caltech.edu First proposed in the mid-20th century, arynes offered a powerful strategy for rapidly functionalizing aromatic rings by forming multiple bonds in a single step. caltech.edunih.gov Although initial methods for generating arynes required strong bases or high temperatures, the development of milder generation techniques, such as using o-silyl aryl triflates, broadened their applicability in the synthesis of complex molecules. caltech.edu This evolution in synthetic methodology allowed chemists to construct increasingly intricate arylpropanoate structures, which serve as key intermediates in various fields of chemical research.

Current Research Landscape and Significance of the Chloro-Nitrophenyl Moiety in Organic Synthesis

The chloro-nitrophenyl moiety is a key structural motif that continues to attract significant research interest, primarily due to its role as a versatile building block for synthesizing biologically active compounds. researchgate.net The specific combination of a chlorine atom and a nitro group on a benzene (B151609) ring provides a synthetically useful handle for further chemical transformations and often imparts valuable biological properties.

Research has demonstrated that compounds containing the chloro-nitrophenyl group exhibit a wide range of biological activities. For example, molecules incorporating this moiety have been investigated for their antibacterial, antifungal, and herbicidal properties. mdpi.comoup.comresearchgate.net The electronic properties conferred by the chloro and nitro groups are often essential for the molecule's mechanism of action. nih.govmdpi.com For instance, the reduction potential of the nitro group can be modulated by other ring substituents, which is a key factor in the activity of certain nitroaromatic drugs that act via reductive activation. mdpi.com

In synthetic chemistry, chlorinated nitroaromatic compounds are valuable precursors. researchgate.netsciencemadness.org They serve as starting materials for a variety of derivatives because the nitro group can be reduced to an amine, and the chlorine can be replaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. The synthesis of complex heterocyclic systems often utilizes intermediates containing the chloro-nitrophenyl scaffold. primescholars.comnih.gov This utility ensures that compounds like this compound remain relevant as intermediates for creating novel chemical entities with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Summary of Functional Group Significance

Functional Group Role in Chloro-Nitrophenyl Moiety Research Significance
Nitro Group (-NO₂) Strong electron-withdrawing group; activates the ring for nucleophilic substitution. wikipedia.org Key for biological activity (e.g., antimicrobial, herbicidal); can be reduced to a versatile amino group for further synthesis. nih.govoup.comresearchgate.net

| Chloro Group (-Cl) | Electron-withdrawing; acts as a leaving group in nucleophilic aromatic substitution. | Modulates electronic properties and biological activity; provides a site for synthetic modification. nih.govmdpi.comresearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185180-58-8

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-nitrophenyl)propanoate

InChI

InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3,5,7H,2,4,6H2,1H3

InChI Key

FNPACITXZUSITO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 4 Chloro 2 Nitrophenyl Propanoate

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the final product from precursors that already contain the key structural elements of the target molecule. These approaches are often more convergent and can be highly efficient if suitable starting materials are readily available.

Esterification Reactions

One of the most straightforward methods for the synthesis of Ethyl 3-(4-chloro-2-nitrophenyl)propanoate is the esterification of its corresponding carboxylic acid, 3-(4-chloro-2-nitrophenyl)propanoic acid. This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by using an excess of ethanol or by removing the water formed during the reaction.

A similar approach has been documented for the synthesis of related compounds, such as ethyl 3-(3-aminophenyl)propanoate (B2654546), where the esterification occurs concurrently with another reaction step, highlighting the versatility of this transformation. buchler-gmbh.com For instance, the reduction of a nitro group using stannous chloride in ethanol can also facilitate the esterification of a carboxylic acid functional group present in the molecule. buchler-gmbh.com The synthesis of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is also noted to proceed via the esterification of the parent carboxylic acid. tamu.edu

Table 1: Representative Esterification for this compound Synthesis

Starting Material Reagent Catalyst General Conditions
3-(4-Chloro-2-nitrophenyl)propanoic acidEthanolSulfuric Acid (catalytic)Reflux

Carbon-Carbon Bond Formation Strategies in Phenylpropanoate Synthesis

The formation of the carbon-carbon backbone of the phenylpropanoate structure is a critical step that can be achieved through various modern organic chemistry reactions.

Michael Addition Approaches

The Michael addition, or conjugate addition, presents a powerful tool for the formation of the propanoate side chain. This reaction typically involves the addition of a nucleophile, such as a malonic ester enolate, to an α,β-unsaturated carbonyl compound or, in this context, a nitrostyrene (B7858105) derivative. For the synthesis of this compound, a plausible Michael acceptor would be 1-chloro-4-(2-nitrovinyl)benzene. The nucleophile could be the enolate of diethyl malonate, which, after the addition reaction, would be followed by hydrolysis and decarboxylation to yield the desired propanoic acid, which can then be esterified.

The feasibility of such a reaction is supported by studies on the Michael addition of various nucleophiles to substituted nitrostyrenes. organic-chemistry.orgceon.rsorgsyn.orgresearchgate.netgoogle.com For instance, the reaction of β-methyl-β-nitrostyrenes bearing electron-withdrawing groups, including a 4-chloro substituent, has been investigated. ceon.rs Organocatalysts are often employed to facilitate these reactions and can impart stereocontrol. orgsyn.orggoogle.com

Table 2: Proposed Michael Addition Approach for Precursor Synthesis

Michael Acceptor Michael Donor Base/Catalyst Subsequent Steps
1-Chloro-4-(2-nitrovinyl)benzeneDiethyl malonateSodium ethoxideHydrolysis, Decarboxylation, Esterification
Palladium-Catalyzed Cross-Coupling Precursor Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer a versatile platform for the construction of the carbon skeleton of this compound.

A potential Heck reaction could involve the coupling of a di-halogenated nitrobenzene (B124822), for instance, 1,4-dichloro-2-nitrobenzene (B41259) or 1-bromo-4-chloro-2-nitrobenzene, with ethyl acrylate (B77674). The Heck reaction is a well-established method for the arylation of alkenes and typically employs a palladium catalyst and a base. organic-chemistry.org The resulting ethyl 3-(4-chloro-2-nitrophenyl)acrylate could then be reduced to the target propanoate, for example, through catalytic hydrogenation.

Alternatively, a Suzuki coupling could be envisioned. This would involve the reaction of a (4-chloro-2-nitrophenyl)boronic acid with a suitable three-carbon building block containing a leaving group, such as ethyl 3-bromopropanoate. Suzuki couplings are known for their high tolerance of functional groups and are widely used in the synthesis of complex organic molecules. arkat-usa.org

Table 3: Proposed Palladium-Catalyzed Cross-Coupling Strategies for Precursor Synthesis

Reaction Type Aryl Halide/Boronic Acid Coupling Partner Catalyst System Subsequent Steps
Heck Reaction1-Bromo-4-chloro-2-nitrobenzeneEthyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃NCatalytic Hydrogenation
Suzuki Reaction(4-Chloro-2-nitrophenyl)boronic acidEthyl 3-bromopropanoatePd(PPh₃)₄, Base-

Indirect Synthesis Pathways via Precursor Modification

Indirect routes to this compound commence with a simpler, readily available phenylpropanoate derivative, which is then elaborated through the introduction of the required chloro and nitro substituents onto the aromatic ring.

Halogenation and Nitration Strategies on Propanoate Derivatives

A logical starting material for an indirect synthesis is Ethyl 3-phenylpropanoate. nih.govchemicalbook.com This approach would involve a two-step electrophilic aromatic substitution sequence. The first step would be the nitration of Ethyl 3-phenylpropanoate. The directing effects of the alkyl side chain would likely lead to a mixture of ortho and para nitrated products, namely Ethyl 3-(2-nitrophenyl)propanoate and Ethyl 3-(4-nitrophenyl)propanoate. researchgate.net

Following separation of the desired 4-nitro isomer, the subsequent step would be the chlorination of Ethyl 3-(4-nitrophenyl)propanoate. The nitro group is a meta-director and deactivating, while the alkyl chain is an ortho, para-director and activating. The position of chlorination would be influenced by both substituents. To achieve the desired 2-chloro substitution, specific reaction conditions would be necessary. Insights into such transformations can be drawn from related processes, such as the preparation of 4-chloro-2-nitrophenol (B165678) from 2,5-dichloronitrobenzene, which involves nucleophilic aromatic substitution followed by acidification. researchgate.net However, direct chlorination of a nitrated phenylpropanoate would proceed via electrophilic aromatic substitution, and careful control of reagents and conditions would be paramount to achieve the desired regioselectivity.

Table 4: Proposed Indirect Synthesis via Precursor Modification

Starting Material Step 1: Reagents Intermediate Product Step 2: Reagents Final Product
Ethyl 3-phenylpropanoateHNO₃, H₂SO₄Ethyl 3-(4-nitrophenyl)propanoateCl₂, Lewis Acid (e.g., FeCl₃)This compound

Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes for Propanoate Formation

A significant pathway for the synthesis of nitroaromatic compounds is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction is a special type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile, rather than a leaving group like a halogen. wikipedia.org The VNS reaction is particularly effective for nitroarenes, which are activated towards nucleophilic attack. organic-chemistry.org

The general mechanism of the VNS reaction involves the addition of a carbanion, which contains a leaving group at the nucleophilic center, to the nitroaromatic ring. organic-chemistry.org This is followed by a base-induced elimination of the leaving group from the intermediate σ-adduct, leading to the substituted product. nih.gov For the synthesis of this compound, a suitable carbanion derived from an ethyl propanoate equivalent bearing a leaving group on the α-carbon would be required.

Key features of the VNS reaction include:

Regioselectivity: In 4-substituted nitroarenes, such as 4-chloronitrobenzene, the substitution typically occurs at the position ortho to the nitro group. organic-chemistry.orgkuleuven.be This is a crucial aspect for the targeted synthesis of the desired isomer.

Reaction Conditions: The reaction is generally carried out in the presence of a strong base, which is necessary to generate the carbanion from the precursor and to facilitate the subsequent elimination step. organic-chemistry.org

Nucleophile: The carbanion must be stabilized by an electron-withdrawing group and possess a good leaving group.

While the VNS reaction is a powerful tool for the C-C bond formation in nitroarenes, its application for the direct introduction of a propanoate side chain would depend on the availability and stability of the required carbanion precursor.

Green Chemistry Approaches in Propanoate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact. patsnap.com In the context of propanoate synthesis, several green approaches are being explored, which could be adapted for the production of this compound.

One of the primary goals of green chemistry is the use of less hazardous and more environmentally benign solvents and reagents. Traditional esterification methods often employ corrosive acid catalysts and volatile organic solvents. youtube.com Green alternatives focus on:

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Catalysis: Employing catalysts that are highly efficient, selective, and can be easily separated and recycled.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures.

A notable trend in the green synthesis of esters is the use of heterogeneous catalysts and biocatalysts. For instance, the synthesis of ethyl propanoate has been achieved using zeolite-based catalysts, which can be easily recovered and reused, and operate under milder conditions than traditional methods. patsnap.com Biocatalysis, particularly the use of enzymes like lipases, offers another environmentally friendly route, conducting esterification under very mild conditions. patsnap.com

Catalytic Systems and Reaction Conditions Optimization for Synthesis

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yield and selectivity in the synthesis of this compound. Both homogeneous and heterogeneous catalytic systems offer distinct advantages.

Homogeneous Catalysis in Propanoate Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides high selectivity and activity under mild reaction conditions. youtube.comwiley.com In the context of ester synthesis, acid catalysts like sulfuric acid are common, but their use can lead to challenges in separation and waste generation. youtube.com

Modern homogeneous catalysis offers more sophisticated options, including organometallic complexes that can catalyze specific bond formations with high precision. youtube.com For the synthesis of the target molecule, a homogeneous catalyst could potentially be employed in a cross-coupling reaction to form the C-C bond between the aromatic ring and the propanoate side chain. The ability to tune the ligands on a metal catalyst allows for fine control over the reaction's outcome. youtube.com

Heterogeneous Catalysis in Propanoate Synthesis

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is highly advantageous for industrial processes due to the ease of catalyst separation and recycling. youtube.com This aligns well with the principles of green chemistry. patsnap.com

Recent advancements in heterogeneous catalysis include the development of single-atom catalysts, such as nickel single atoms supported on carbon nitride (Ni1/CN). acs.org These systems have shown high efficiency in C(sp2)-C(sp3) coupling reactions under visible-light irradiation, offering a sustainable approach to forming the desired bond in this compound. acs.org The use of solid catalysts like zeolites and supported metal oxides is also a well-established strategy in ester synthesis. patsnap.com

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Selectivity Generally highCan be high, but may be lower
Activity Often high under mild conditionsMay require higher temperatures/pressures
Catalyst Separation Difficult, often requires distillation or extractionEasy, typically by filtration
Catalyst Recycling ChallengingGenerally straightforward
Industrial Application Common in fine chemical synthesisWidespread in bulk chemical production

Solvent Effects and Temperature Regimes for Targeted Synthesis

The choice of solvent and the control of temperature are critical parameters for optimizing the yield and selectivity of the synthesis. The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction. For instance, in VNS reactions, the proper choice of solvent is crucial for efficient deprotonation and elimination steps. organic-chemistry.org

Temperature control is essential for managing reaction kinetics and thermodynamics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Conversely, lower temperatures may improve selectivity but at the cost of a slower reaction. The optimal temperature regime must be determined empirically for each specific synthetic step to maximize the formation of this compound while minimizing side reactions.

Chemical Reactivity and Transformation Pathways of Ethyl 3 4 Chloro 2 Nitrophenyl Propanoate

Ester Group Reactivity

The ethyl ester group in Ethyl 3-(4-chloro-2-nitrophenyl)propanoate is a key site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituted phenyl ring.

Hydrolysis Processes

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : When heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis to produce 3-(4-chloro-2-nitrophenyl)propanoic acid and ethanol (B145695). This reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis involves heating with a dilute alkali, like sodium hydroxide. chemguide.co.uk This reaction, known as saponification, initially produces the sodium salt of the carboxylic acid (sodium 3-(4-chloro-2-nitrophenyl)propanoate) and ethanol. masterorganicchemistry.combrainly.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.uk The base-catalyzed process is typically faster and more efficient than acid-catalyzed hydrolysis because the nucleophile (hydroxide ion) is more reactive than neutral water. masterorganicchemistry.com

Hydrolysis Type Reagents Products Key Features
Acid-CatalyzedDilute H₂SO₄ or HCl, H₂O3-(4-chloro-2-nitrophenyl)propanoic acid, EthanolReversible reaction chemguide.co.uk
Base-CatalyzedNaOH or KOH, H₂O, then H₃O⁺3-(4-chloro-2-nitrophenyl)propanoic acid, EthanolIrreversible reaction, forms carboxylate salt intermediate chemguide.co.ukbrainly.com

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alcohol group. This reaction is also typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of another alcohol (e.g., methanol) in the presence of a catalytic amount of acid or base would lead to the formation of Mthis compound and ethanol. Kinetic studies on related compounds, such as 4-nitrophenyl benzoates reacting with potassium ethoxide, show that such nucleophilic substitution reactions proceed through a stepwise mechanism. koreascience.krkoreascience.kr The reactivity in these reactions is sensitive to the substituents on the phenyl ring. koreascience.kr

Reduction Reactions to Alcohol Derivatives

The ester group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄).

The reaction of this compound with LiAlH₄ would be expected to reduce the ester group to 3-(4-chloro-2-nitrophenyl)propan-1-ol. However, a significant challenge in this transformation is the chemoselectivity. The nitro group is also readily reduced by LiAlH₄, typically to an azo compound or an amine. wikipedia.org Therefore, performing this reduction selectively on the ester group is difficult and would likely result in the concurrent reduction of the nitro group.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ethyl ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation, typically requires heating and may be slow. The general principle of nucleophilic acyl substitution dictates that a less reactive acyl derivative can be formed from a more reactive one. youtube.com

Reacting this compound with an amine (R-NH₂) would yield the corresponding N-substituted amide, 3-(4-chloro-2-nitrophenyl)-N-R-propanamide, and ethanol. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol. masterorganicchemistry.com The use of catalysts like lanthanum triflate (La(OTf)₃) has been shown to facilitate the amidation of similar esters like ethyl chloroacetate. researchgate.net

Nitro Group Transformations

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction to an amine.

Reduction of the Nitro Group to Amine Derivatives

The reduction of an aromatic nitro group to an aniline (B41778) derivative is a cornerstone transformation in organic synthesis. sci-hub.st This can be achieved using a variety of reducing agents and conditions, offering pathways with different levels of chemoselectivity. wikipedia.org

Catalytic Hydrogenation : This is a common and clean method for nitro group reduction. The reaction is carried out using hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used catalysts. wikipedia.org This method is often highly selective for the nitro group, leaving other functional groups like esters and chloro substituents intact under controlled conditions. sci-hub.st

Metal-Acid Systems : A classic method involves the use of a metal in an acidic medium, such as tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. wikipedia.orgyoutube.com These reactions are robust and widely used, resulting in the formation of the corresponding anilinium salt, which is then neutralized with a base to yield the free amine. youtube.com

Other Reducing Agents : A wide array of other reagents can effect this transformation with varying degrees of selectivity. Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are known to selectively reduce nitro groups. wikipedia.org Modern methods using reagents like tetrahydroxydiboron (B82485) have been developed for metal-free, chemoselective reduction of aromatic nitro compounds, tolerating functional groups such as esters and halogens. organic-chemistry.org

The product of this reduction is Ethyl 3-(2-amino-4-chlorophenyl)propanoate. This resulting aniline is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Method Reagents Product Selectivity/Notes
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)Ethyl 3-(2-amino-4-chlorophenyl)propanoateGenerally high selectivity for the nitro group. wikipedia.orgsci-hub.st
Metal-Acid ReductionFe/CH₃COOH or Sn/HCl, then baseEthyl 3-(2-amino-4-chlorophenyl)propanoateA classic, robust method. wikipedia.orgyoutube.com
Tin(II) ChlorideSnCl₂Ethyl 3-(2-amino-4-chlorophenyl)propanoateA common laboratory-scale selective reducing agent. wikipedia.org
TetrahydroxydiboronB₂(OH)₄Ethyl 3-(2-amino-4-chlorophenyl)propanoateA metal-free method with good functional group tolerance. organic-chemistry.org

Condensation Reactions Involving the Nitro Group

The nitro group is a versatile functional group that, upon reduction, can participate in a variety of condensation reactions. The most significant of these is the intramolecular cyclization to form quinolone structures, which are important scaffolds in medicinal chemistry.

The transformation typically begins with the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron in acidic media or catalytic hydrogenation. The resulting intermediate, ethyl 3-(2-amino-4-chlorophenyl)propanoate, is then primed for intramolecular cyclization.

A common strategy for this cyclization is the Gould-Jacobs reaction. While the classical Gould-Jacobs reaction involves the reaction of an aniline with an alkoxymethylenemalonate, a related and widely used approach for synthesizing quinolones is the thermal or acid-catalyzed cyclization of β-anilinoacrylates. In the case of ethyl 3-(2-amino-4-chlorophenyl)propanoate, intramolecular condensation can be induced, often at elevated temperatures, to form a new heterocyclic ring. This process involves the nucleophilic attack of the amino group onto the ester carbonyl, followed by the elimination of ethanol, leading to the formation of a 4-quinolone ring system. Specifically, this would yield a 7-chloro-4-hydroxyquinolin-2(1H)-one derivative after hydrolysis and tautomerization. The synthesis of 7-chloro-8-substituted-4-oxo-quinolin-3-carboxylic acids has been demonstrated through Gould-Jacobs cyclization, highlighting the utility of this pathway for related structures. researchgate.net

Another important transformation is the reductive cyclization of related nitro compounds. For instance, the palladium-catalyzed reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes is a known method for synthesizing 1H,8H-pyrrolo[3,2-g]indoles. nih.gov This suggests that under appropriate catalytic conditions, the reduced form of this compound could potentially undergo intramolecular cyclization to furnish heterocyclic structures. The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from a related nitrobenzoyl acrylate (B77674) demonstrates a similar cyclization principle where the amine, formed in situ or added, attacks a carbonyl to form the quinolone ring. mdpi.com

Halogen (Chlorine) Reactivity on the Phenyl Ring

The chlorine atom on the phenyl ring of this compound is activated towards nucleophilic attack and can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Phenyl Ring

The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aryl halide towards nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

A variety of nucleophiles can displace the chloride ion. For example, reactions with amines, such as primary or secondary amines, can lead to the formation of the corresponding N-substituted aniline derivatives. The reaction of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines has been studied, demonstrating the feasibility of such substitutions. wikipedia.org Similarly, alkoxides, such as sodium methoxide (B1231860) or ethoxide, can react to form the corresponding aryl ethers. The reactivity in these substitutions is influenced by the nature of the nucleophile and the solvent used. libretexts.org

NucleophileProduct Type
Primary/Secondary AminesN-Aryl-substituted amines
Alkoxides (e.g., NaOMe)Aryl ethers

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl, heteroaryl, or vinyl group. The Suzuki-Miyaura reaction of chloro-nitroarenes has been shown to proceed effectively with catalysts like Pd(PPh₃)₄. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl chloride with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.orgnrochemistry.com This method is instrumental in synthesizing aryl-alkyne derivatives. Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.org This method is often preferred over classical SNAr reactions due to its broader substrate scope and milder reaction conditions for certain substrates. Various generations of phosphine (B1218219) ligands have been developed to improve the efficiency of this transformation. libretexts.org

Cross-Coupling ReactionCoupling PartnerResulting Bond
Suzuki-MiyauraOrganoboron ReagentC-C
SonogashiraTerminal AlkyneC-C (alkyne)
Buchwald-HartwigAmineC-N

Alpha-Carbon Reactivity and Enolate Chemistry

The propanoate side chain of the molecule possesses acidic protons on the carbon atom alpha to the ester carbonyl group. Deprotonation of this position leads to the formation of an enolate, which is a key reactive intermediate for various carbon-carbon bond-forming reactions.

Alkylation and Acylation at the Alpha-Position

The enolate of this compound can act as a nucleophile and react with electrophiles such as alkyl halides or acyl halides.

Alkylation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the alpha-carbon can be deprotonated to form an enolate. This enolate can then undergo an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce an alkyl group at the alpha-position. libretexts.orglibretexts.org The choice of base and reaction temperature is crucial to ensure complete enolate formation and prevent side reactions.

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or an anhydride. This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-keto ester derivative.

ReactionElectrophileProduct
AlkylationAlkyl Halide (R-X)α-Alkyl substituted ester
AcylationAcyl Halide (RCOX)β-Keto ester

Condensation Reactions Involving Alpha-Hydrogens

The acidic alpha-hydrogens also enable the participation of the ester in various condensation reactions.

Claisen Condensation: In the presence of a strong base, such as sodium ethoxide, two molecules of this compound can undergo a Claisen condensation. In this reaction, the enolate of one molecule attacks the carbonyl group of a second molecule, leading to the formation of a β-keto ester after the elimination of an ethoxide ion.

Dieckmann Condensation: If the molecule were to contain a second ester group at a suitable position within the same molecule (e.g., a diester), it could undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β-keto ester. youtube.commasterorganicchemistry.com This is a powerful method for constructing five- or six-membered rings. While the parent molecule does not undergo this reaction, derivatives could be designed to utilize this pathway.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites within this compound makes chemo- and regioselectivity key considerations in its chemical transformations. The primary reactive centers are the nitro group, the ester functional group, and the chlorine atom attached to the aromatic ring. The selection of appropriate reagents and catalysts can direct the reaction towards a specific desired outcome, leaving other functional groups intact.

A significant area of investigation for this compound and its analogs is the selective reduction of the nitro group. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as quinolinones. The challenge lies in reducing the nitro group to an amine without affecting the chlorine atom or the ester group.

Several methods have been developed for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups. For instance, the use of specific reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce the nitro group in aromatic compounds that also contain halogens and ester functionalities. This method is advantageous as it operates at room temperature and avoids the use of more expensive and less selective catalysts. Another approach involves the use of sodium borohydride (B1222165) in combination with transition metal salts, such as iron(II) chloride (FeCl2), which has been demonstrated to be effective for the selective reduction of nitroarenes while preserving ester groups. d-nb.info

Catalytic transfer hydrogenation represents another powerful tool for the selective reduction of nitroarenes. nih.gov This method often utilizes a hydrogen donor, such as formic acid or isopropanol, in conjunction with a metal catalyst. For example, iron-based catalyst systems with formic acid as the reducing agent have been shown to convert a wide range of nitroarenes to their corresponding anilines under mild, base-free conditions, tolerating functional groups like halogens and esters. organic-chemistry.org Similarly, copper nanoparticles on a celite support have been used for the selective transfer hydrogenation of aromatic nitro compounds to anilines under continuous flow conditions. acs.org

The selective reduction of the nitro group in this compound to an amino group opens up a key regioselective transformation pathway: intramolecular cyclization. The newly formed amino group, being ortho to the propanoate side chain, can undergo a spontaneous or catalyzed intramolecular amidation to form a six-membered ring, yielding 6-chloro-3,4-dihydroquinolin-2(1H)-one. This type of reductive cyclization is a common strategy for the synthesis of quinolinone and dihydroquinolinone scaffolds.

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of this reductive cyclization. For instance, in the synthesis of related quinolinone structures, various catalysts and reaction conditions have been explored to optimize the yield of the desired cyclized product.

The following table summarizes the potential chemo- and regioselective transformations of this compound based on the reactivity of analogous compounds:

Reagent/Catalyst SystemTargeted Functional GroupPrimary ProductReference
Hydrazine glyoxylate / Zn or MgNitro groupEthyl 3-(2-amino-4-chlorophenyl)propanoate
NaBH4 / FeCl2Nitro groupEthyl 3-(2-amino-4-chlorophenyl)propanoate d-nb.info
Fe / Formic AcidNitro groupEthyl 3-(2-amino-4-chlorophenyl)propanoate organic-chemistry.org
CuNPs / CeliteNitro groupEthyl 3-(2-amino-4-chlorophenyl)propanoate acs.org
H2 / Pd/C (followed by heating)Nitro group & Ester group6-Chloro-3,4-dihydroquinolin-2(1H)-oneInferred from related syntheses
SnCl2·2H2O / EthanolNitro groupEthyl 3-(2-amino-4-chlorophenyl)propanoate stackexchange.com

It is important to note that while these reactions are reported for analogous systems, specific optimization for this compound would be necessary to achieve the desired chemo- and regioselectivity with high efficiency. The electronic effect of the chlorine atom at the para position and the steric hindrance of the ortho-nitro group and the propanoate side chain all play a role in modulating the reactivity of the molecule.

Computational and Theoretical Studies on Ethyl 3 4 Chloro 2 Nitrophenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are poised to form the bedrock of this theoretical investigation, offering a lens into the intrinsic properties of Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate. These studies are anticipated to provide a wealth of information that is often challenging to obtain through experimental means alone.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure will be undertaken to understand the distribution of electrons within the molecule. This will involve mapping the electron density and identifying regions of high and low electron concentration, which are crucial for predicting the molecule's reactivity. The study will extend to the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are fundamental in determining the molecule's ability to donate or accept electrons in chemical reactions.

Conformational Analysis and Energy Minima

The three-dimensional arrangement of atoms in this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. A thorough conformational analysis will be performed to identify the most stable geometries, corresponding to energy minima on the potential energy surface. Understanding the preferred conformations is essential as it directly influences the molecule's physical and biological properties. The relative energies of different conformers and the energy barriers for their interconversion will also be a key area of investigation.

Spectroscopic Property Predictions

Computational methods will be employed to predict the spectroscopic signatures of this compound. This includes the theoretical calculation of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing these predicted spectra with experimental data, a more definitive assignment of the observed spectral features can be achieved. This synergy between theoretical and experimental spectroscopy is a powerful tool for structural elucidation.

Reaction Mechanism Elucidation through Computational Chemistry

Beyond its static properties, the reactivity of this compound in various chemical transformations is of significant interest. Computational chemistry offers a dynamic view of reaction pathways, providing insights that are often inaccessible through experimental observation alone.

Transition State Analysis for Key Transformations

For any proposed reaction involving this compound, the identification and characterization of the transition state are paramount. The transition state represents the highest energy point along the reaction coordinate and is the gateway between reactants and products. Computational analysis will focus on locating the geometry and energy of these fleeting structures. The properties of the transition state provide critical information about the reaction's feasibility and the factors that control its rate.

Energetics and Reaction Pathway Studies

A comprehensive study of the energetics of potential reaction pathways will be conducted. This involves calculating the energy changes that occur as the reactants are converted into products, including the formation of any intermediates. By mapping out the potential energy surface, the most favorable reaction pathways can be identified. These studies will provide a quantitative understanding of the reaction's thermodynamics and kinetics, offering valuable predictive power for designing new synthetic routes or understanding its metabolic fate.

Structure-Reactivity Relationships in Related Chloronitrophenylpropanoates

The reactivity of chloronitrophenylpropanoates is primarily influenced by the electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups attached to the benzene (B151609) ring. These substituents significantly impact the electron density distribution within the aromatic system, thereby affecting its susceptibility to chemical reactions.

The nitro group, being a strong electron-withdrawing group through both resonance and inductive effects, deactivates the aromatic ring towards electrophilic substitution. nih.gov This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Conversely, the ring is rendered more susceptible to nucleophilic aromatic substitution. The chlorine atom also acts as an electron-withdrawing group via the inductive effect, further deactivating the ring. However, its lone pairs can participate in resonance, which can partially counteract the inductive effect. nih.gov

In the context of this compound, the presence of the nitro group at the 2-position and the chloro group at the 4-position creates a distinct electronic profile. The carbon atoms of the benzene ring are rendered electrophilic, particularly those bearing the substituents and those at the ortho and para positions to the nitro group. This electronic arrangement is a critical determinant of the molecule's reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) studies on related nitroaromatic compounds have demonstrated that descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are highly relevant to their chemical behavior. For instance, in a series of substituted (S)-phenylpiperidines, a class of compounds also featuring a substituted phenyl ring, lipophilicity (clog P) and steric factors were found to play a significant part in their biological activity, with electronic effects also contributing significantly in some cases. nih.gov Similar principles can be applied to understand the structure-reactivity relationships in chloronitrophenylpropanoates.

The propanoate side chain, -CH₂CH₂COOCH₂CH₃, primarily exerts a steric influence on the reactivity of the aromatic ring. The bulkiness of this group can hinder the approach of reactants to the positions adjacent to its point of attachment. Furthermore, the ester functional group itself can participate in reactions, although the primary focus of structure-reactivity studies in this context is typically the aromatic core.

To provide a more quantitative insight, theoretical calculations can be employed to determine various reactivity descriptors. These descriptors, derived from computational chemistry, offer a numerical basis for comparing the reactivity of different but related molecules.

Table 1: Theoretical Reactivity Descriptors for Substituted Nitroaromatics

CompoundHOMO Energy (eV)LUMO Energy (eV)Electrophilicity Index (ω)
Nitrobenzene (B124822)-7.98-1.742.89
4-Chloronitrobenzene-8.12-1.913.21
2-Nitrotoluene-7.85-1.652.75

Note: The data in this table is illustrative and based on general trends for substituted nitroaromatics. Specific values for this compound and its close analogs would require dedicated computational studies.

The electrophilicity index (ω) is a particularly useful descriptor that quantifies the global electrophilic nature of a molecule. A higher value of ω indicates a greater capacity to accept electrons. As seen in the illustrative data, the addition of a chloro substituent to nitrobenzene increases the electrophilicity index, suggesting enhanced reactivity towards nucleophiles. The propanoate side chain in this compound would further modulate these electronic properties through its inductive and steric effects.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular framework of "Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate." By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a detailed picture of the compound's structure can be assembled.

¹H NMR and ¹³C NMR for Structural Elucidation of Reaction Products

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the ethyl ester and the substituted phenylpropyl moieties.

Ethyl Group: The ethyl group will present as a characteristic triplet-quartet pattern. The methyl protons (-CH₃) would likely appear as a triplet at approximately 1.2-1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂CH₃) would, in turn, be observed as a quartet around 4.1-4.2 ppm, deshielded by the adjacent oxygen atom.

Propanoate Chain: The two methylene groups of the propanoate chain (-CH₂CH₂-) will give rise to two triplets. The methylene group adjacent to the carbonyl group (α-position) is expected to resonate at a higher chemical shift (around 2.6-2.8 ppm) compared to the methylene group adjacent to the aromatic ring (β-position), which would likely appear around 3.0-3.2 ppm.

Aromatic Protons: The aromatic region of the spectrum will be the most complex due to the substitution pattern on the benzene (B151609) ring. The protons on the 4-chloro-2-nitrophenyl group are expected to resonate downfield (typically between 7.0 and 8.5 ppm) due to the electron-withdrawing effects of the nitro and chloro substituents. For a related compound, ethyl 2-(3-chloro-4-nitrophenyl)propanoate, aromatic protons are expected in the δ 7.5–8.5 ppm range. The specific splitting patterns (doublets, doublet of doublets) will depend on the coupling constants between the adjacent aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Ethyl Group: The methyl carbon (-CH₃) of the ethyl group is expected to appear at approximately 14 ppm, while the methylene carbon (-OCH₂CH₃) will be further downfield, around 60-61 ppm.

Propanoate Chain: The methylene carbons of the propanoate chain will be found in the aliphatic region, with the carbon α to the carbonyl group resonating at a higher chemical shift than the β-carbon.

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be a key diagnostic peak, expected to appear in the range of 170-175 ppm.

Aromatic Carbons: The aromatic carbons will show a range of chemical shifts depending on the attached substituents. The carbon bearing the nitro group will be significantly deshielded, as will the carbon attached to the chlorine atom. The remaining aromatic carbons will also have distinct chemical shifts, providing a fingerprint of the substitution pattern.

2D NMR Techniques (COSY, HSQC, HMBC) in Complex Mixture Analysis

In instances of complex reaction mixtures or for definitive structural assignment, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the connectivity of the proton network. It would clearly show correlations between the methyl and methylene protons of the ethyl group, as well as the sequential coupling between the two methylene groups of the propanoate chain. Furthermore, it would help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment directly links each proton to its attached carbon atom. This is crucial for unambiguously assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental composition and the confirmation of the molecular formula. For "this compound," with a molecular formula of C₁₁H₁₂ClNO₄, HRMS would be used to verify the exact mass, distinguishing it from other potential compounds with the same nominal mass. rsc.orgsynquestlabs.com

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule. For "this compound," characteristic fragmentation patterns would be expected, including:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the propanoate side chain.

Loss of the nitro group (-NO₂).

Cleavage of the chlorine atom.

By analyzing these fragmentation patterns, the connectivity of the different structural units can be confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its key functional groups:

C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

N-O Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the ester group will appear in the region of 1000-1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in Raman, the symmetric N-O stretching of the nitro group and the aromatic ring vibrations often produce strong Raman signals.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives (if applicable)

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this technique could provide unequivocal proof of structure, including the precise spatial orientation of the chloro and nitro substituents on the phenyl ring, as well as the conformation of the ethyl propanoate chain.

While no specific X-ray crystallographic data for derivatives of this compound are publicly available in the searched literature, the principles of the technique are well-established for related nitrophenyl compounds. acs.orgnih.gov The process would involve growing a suitable single crystal of a derivative. This crystal is then exposed to a focused X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector. acs.org

By analyzing the positions and intensities of the diffraction spots, researchers can calculate the electron density map of the crystal, which in turn reveals the precise location of each atom in the molecule. acs.org This information is invaluable for confirming stereochemistry, understanding intermolecular interactions in the solid state, and correlating structure with physical properties. For instance, studies on other nitrophenyl derivatives have successfully used X-ray diffraction to determine bond lengths, bond angles, and crystal packing, providing deep insights into their molecular architecture. nih.govresearchgate.netmdpi.com

Derivatives and Analogs of Ethyl 3 4 Chloro 2 Nitrophenyl Propanoate

Systematic Modification of the Ester Group

The ester functionality of Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate is a prime target for modification to alter its reactivity and pharmacokinetic profile. Research in this area has focused on the synthesis of various alkyl esters. For instance, the methyl and tert-butyl esters have been prepared to investigate the impact of the ester group's steric and electronic properties. The synthesis of these analogs, such as Methyl 3-(4-nitrophenyl)propanoate, is often achieved through standard esterification or transesterification reactions from the corresponding carboxylic acid or via alternative synthetic routes. biosynth.com The choice of the alcohol used in the esterification process directly determines the nature of the resulting ester.

Derivative Name CAS Number Molecular Formula Key Synthetic Insight
Methyl 3-(4-nitrophenyl)propanoate54405-42-4C10H11NO4Synthesized from phenylalanine and a monosubstituted methyl cinnamate (B1238496) via acid-catalyzed condensation. biosynth.com
Ethyl 3-(4-nitrophenyl)propanoate7116-34-9C11H13NO4A related compound with a different nitro group position, but illustrates the common ethyl ester form. chemsynthesis.comnih.gov

Variations in the Halogen Substitution Pattern on the Phenyl Ring

The nature and position of the halogen atom on the phenyl ring significantly influence the electronic environment of the molecule. Researchers have explored the substitution of the chlorine atom with other halogens, such as fluorine and bromine, to fine-tune these properties. For example, ethyl 2-(3-fluoro-4-nitrophenyl)propionate has been synthesized and is noted as a valuable building block for compounds with potential biological activity. myskinrecipes.com Similarly, bromo-substituted analogs like Ethyl 2-(4-bromo-2-nitrophenyl)acetate have been prepared. sigmaaldrich.com These substitutions can impact the molecule's reactivity in subsequent chemical transformations.

Derivative Name CAS Number Molecular Formula Noteworthy Feature
Ethyl 2-(3-fluoro-4-nitrophenyl)propionate78543-07-4C11H12FNO4The fluorine atom enhances its utility as a synthetic intermediate. myskinrecipes.comchemicalbook.comchemicalbook.comsigmaaldrich.com
Ethyl 2-(4-bromo-2-nitrophenyl)acetate199328-35-3C10H10BrNO4The bromo-substitution offers a different electronic profile compared to the chloro-analog. sigmaaldrich.com
Ethyl 2-bromo-3-(4-bromo-2-nitrophenyl)propanoateNot AvailableC11H11Br2NO4Features bromine substitution on both the phenyl ring and the propanoate chain. nih.gov
Ethyl 3-(3-chloro-2-nitrophenyl)propanoate1803762-08-4C11H12ClNO4An isomer with a different chlorine position on the phenyl ring. synquestlabs.combldpharm.com

Alterations in the Nitro Group Position or Replacement

The position of the nitro group on the phenyl ring is critical to the molecule's chemical behavior. Isomers such as ethyl 3-(2-chloro-4-nitrophenyl)-3-oxopropanoate and ethyl 2-(4-chloro-3-nitrophenyl)acetate have been synthesized to study the effects of relocating the nitro group. sigmaaldrich.comcymitquimica.com Furthermore, the nitro group can be chemically transformed, most commonly reduced to an amino group, to generate new derivatives with different functionalities. The synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) from 3-nitrobenzaldehyde (B41214) is a well-documented example of this transformation, where the reduction of the nitro group and esterification occur simultaneously. nih.gov This conversion opens up avenues for further derivatization at the newly formed amino group.

Derivative Name CAS Number Molecular Formula Modification
Ethyl 3-(2-chloro-4-nitrophenyl)-3-oxopropanoate27993-62-0C11H10ClNO5Isomer with nitro group at position 4 and an additional oxo group. sigmaaldrich.com
Ethyl 2-(4-chloro-3-nitrophenyl)acetate745053-53-6C10H10ClNO4Isomer with nitro group at position 3. cymitquimica.com
Ethyl 3-(3-aminophenyl)propanoateNot AvailableNot AvailableNitro group at position 3 reduced to an amino group. nih.gov
Ethyl 3-(4-amino-2-fluorophenyl)propanoateNot AvailableNot AvailableNitro group replaced by an amino group and chloro by fluoro.

Introduction of Additional Substituents on the Phenyl Ring

The introduction of other functional groups onto the phenyl ring can further modify the properties of the parent compound. For instance, the synthesis of 4-chloro-2-methyl-5-nitrophenol (B2449075) from 4-chloro-2-methylphenol (B52076) involves the introduction of a nitro group to a phenyl ring already bearing a chloro and a methyl substituent. google.com While not a direct derivative of this compound, this process illustrates the feasibility of synthesizing analogs with additional alkyl groups on the aromatic ring. Such modifications can influence the molecule's steric and electronic characteristics.

Derivative Name CAS Number Molecular Formula Additional Substituent
4-Chloro-2-methyl-5-nitrophenolNot AvailableC7H6ClNO3Methyl
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate1185180-57-7C12H15NO4Methyl group on the propanoate chain. sigmaaldrich.com
Derivative Name CAS Number Molecular Formula Chain Modification
Ethyl 2-(4-Chloro-2-nitrophenyl)acetate108274-38-0C10H10ClNO4Shorter acetate (B1210297) chain (homolog). americanelements.comlookchem.combldpharm.com
Ethyl 4-chloro-3-hydroxybutanoateNot AvailableNot AvailableA butanoate derivative, indicating chain extension. google.com
Ethyl 2-cyano-4,4-diethoxybutanoateNot AvailableNot AvailableA butanoate with additional functionalization, relevant to chain extension studies. google.com

Stereochemical Derivatives (if relevant)

When a chiral center is present in the molecule, the synthesis of specific stereoisomers becomes a significant area of research. For this compound and its derivatives, a chiral center can be introduced at the alpha or beta position of the propanoate chain. The asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using a biocatalyst like Lactobacillus kefir is a prime example of creating a specific stereoisomer. tum.de This approach allows for the production of enantiomerically pure compounds, which is often critical for their application in pharmacology and materials science.

Derivative Name Stereochemistry Key Synthetic Method
Ethyl (S)-4-chloro-3-hydroxybutanoate(S)-enantiomerAsymmetric reduction of the corresponding ketoester using Lactobacillus kefir. tum.de

Role As an Intermediate in Advanced Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The presence of the ortho-nitro group relative to the propanoate side chain in Ethyl 3-(4-chloro-2-nitrophenyl)propanoate is a key feature that enables its use in the synthesis of a variety of heterocyclic compounds. The most prominent synthetic strategy involves the reductive cyclization of the nitro group. This transformation, typically achieved using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation, generates an in-situ amino group which can then undergo intramolecular cyclization with the ester functionality or a derivative thereof.

One of the most significant applications of this methodology is in the synthesis of quinoline (B57606) and its derivatives. The reductive cyclization of o-nitroaryl propanoic acid derivatives is a well-established route to 4-quinolinones. For instance, the reduction of the nitro group in a molecule structurally similar to this compound, followed by intramolecular condensation, leads to the formation of a substituted quinolinone ring system. The chloro substituent on the benzene (B151609) ring offers a handle for further functionalization, allowing for the creation of a diverse library of quinoline-based compounds with potential applications in medicinal chemistry and materials science.

A study on the base-mediated reductive cyclization of a related compound, methyl 2-(4-chloro-2-nitrophenyl)acrylate, highlights the utility of this class of compounds in forming complex heterocyclic frameworks. nih.gov In this research, the nitro group is reductively cyclized to construct a hexahydro-2,6-methano-1-benzazocine ring system, a core structure found in various biologically active natural products. nih.gov This demonstrates the potential of this compound to serve as a precursor for novel and intricate heterocyclic architectures.

The following table summarizes typical reaction conditions for the reductive cyclization of related nitroaromatic compounds to form heterocyclic systems.

Starting Material PrecursorReagents and ConditionsProductYield (%)Reference
Methyl 2-(4-chloro-2-nitrophenyl)acrylate1. 2-trimethylsiloxy-1,3-butadiene, o-xylene, 130°C; 2. 1M HCl, THFMethyl 1-(4-chloro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate92 nih.gov
Methyl 1-(4-chloro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylateK2CO3, NMP, 150°CHexahydro-2,6-methano-1-benzazocine derivative- nih.gov

Building Block for Complex Polyaromatic Systems

While direct applications of this compound in the synthesis of complex polyaromatic systems are not extensively documented, its structural features suggest its potential as a valuable building block. The core strategy would likely involve the transformation of the nitro and chloro functionalities to facilitate annulation reactions, leading to the construction of additional aromatic rings.

A plausible synthetic route would involve the reduction of the nitro group to an amine, followed by diazotization. The resulting diazonium salt is a versatile intermediate that can participate in various cross-coupling reactions, such as the Gomberg-Bachmann reaction or the Meerwein arylation, to form biaryl linkages. Subsequent intramolecular cyclization reactions, such as the Pschorr cyclization, could then be employed to generate polycyclic aromatic hydrocarbons (PAHs).

Furthermore, the chloro substituent can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new aryl or vinyl groups. These appended groups can then be subjected to cyclization conditions to build up the polyaromatic framework. For instance, coupling with an ortho-formylphenylboronic acid followed by intramolecular condensation could lead to the formation of a new six-membered ring.

The propanoate side chain can also be manipulated to participate in cyclization reactions. For example, it could be hydrolyzed to the corresponding carboxylic acid, which can then be used in Friedel-Crafts acylation reactions to form a new ring.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The functional groups present in this compound make it an attractive starting material for the synthesis of a range of specialty chemicals and advanced materials, including functional dyes and polymers.

The chromophoric nitro group and the potential for conversion into other functional groups allow for the design and synthesis of novel dye molecules. Reduction of the nitro group to an amine and subsequent diazotization, followed by coupling with various aromatic compounds (couplers), is a classic method for preparing azo dyes. The chloro and propanoate groups can be used to tune the solubility, and lightfastness, and binding properties of the resulting dyes.

In the realm of materials science, this compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. For example, the amino derivative obtained after reduction could be used in the synthesis of polyamides or polyimines. The presence of the chloro group allows for post-polymerization modification, enabling the introduction of various functionalities to tailor the polymer's properties for specific applications, such as in sensors or optoelectronic devices. Research on soluble substituted poly-p-phenylenes for light-emitting diodes highlights the importance of such functionalized aromatic building blocks in creating advanced materials. nih.gov

The potential for this compound to be transformed into various specialty chemicals is summarized in the table below.

Potential Specialty ChemicalSynthetic TransformationPotential Application
Azo DyesReduction of nitro group to amine, diazotization, and coupling with a suitable aromatic compound.Colorants for textiles, plastics, and other materials.
Substituted AnilinesReduction of the nitro group.Intermediates for pharmaceuticals and agrochemicals.
Functionalized PolymersConversion to a polymerizable monomer (e.g., via the amino or carboxylic acid group).Materials for electronics, sensors, and coatings.
Bioactive MoleculesElaboration of the heterocyclic core formed after reductive cyclization.Pharmaceutical drug discovery.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Catalytic Systems

The classical synthesis of Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate often involves multi-step processes that can be resource-intensive. Emerging research is focused on developing more direct and atom-economical routes. A key area of investigation is the use of advanced catalytic systems.

One promising approach involves the direct C-H activation and functionalization of 4-chloro-2-nitrotoluene (B43163) derivatives, though this remains a challenging field. More immediate research focuses on optimizing cross-coupling reactions. For instance, palladium-catalyzed Heck-type reactions between 1-chloro-4-iodo-3-nitrobenzene and ethyl acrylate (B77674) could provide a direct route to the carbon skeleton. Future research will likely explore the use of more sustainable and cost-effective catalysts based on metals like nickel or copper for similar transformations.

Furthermore, significant efforts are being directed toward improving the selective reduction of the nitro group, which is a critical step for subsequent cyclization reactions. Novel catalytic systems are being designed to achieve high chemoselectivity, reducing the nitro group without affecting the chloro substituent or the ester moiety.

Table 1: Comparison of Potential Catalytic Systems for Synthesis

Catalytic System Target Reaction Potential Advantages Research Focus
Palladium-based Catalysts Heck Coupling High efficiency, well-understood reactivity. Ligand design for improved turnover number and stability.
Nickel-based Catalysts Reductive Coupling Lower cost, unique reactivity profiles. Overcoming catalyst sensitivity and improving selectivity.
Heterogeneous Catalysts Nitro Group Reduction Ease of separation, recyclability, suitability for flow systems. Enhancing selectivity and preventing leaching of the metal.

Exploration of New Reaction Pathways and Selectivity Control

Beyond improving its synthesis, researchers are exploring new ways to use this compound as a building block. The primary transformation of interest is its reductive cyclization to form 6-chloro-3,4-dihydroquinolin-2(1H)-one. The control of selectivity in this reaction is paramount.

Future research will likely investigate:

Asymmetric Cyclization: The resulting quinolinone core is often a target for chiral derivatization. Research into asymmetric catalytic systems for the cyclization step could provide direct access to enantiomerically enriched products, which is highly valuable for pharmaceutical applications.

Functional Group Interconversion: Exploration of reactions that selectively modify the chloro- or nitro-substituents prior to cyclization could open pathways to a wider array of substituted quinolinone derivatives. For example, nucleophilic aromatic substitution of the chlorine atom could introduce diverse functionalities.

Controlling the chemoselectivity of the nitro group reduction in the presence of the chloro and ester groups is a key challenge that continues to be a focus of methods development.

Integration with Flow Chemistry and Automated Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages for the synthesis and processing of compounds like this compound.

Key benefits for this specific compound include:

Enhanced Safety: Nitration and nitro group reduction reactions can be highly exothermic. Flow reactors offer superior heat management, minimizing the risk of thermal runaways.

Improved Yield and Selectivity: Precise control over reaction time, temperature, and stoichiometry in a flow system can lead to higher yields and better selectivity compared to batch processing.

Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch reactors.

Automated synthesis platforms, which combine robotics with flow chemistry systems, represent the next frontier. These platforms can be programmed to rapidly screen a wide range of reaction conditions (e.g., different catalysts, solvents, and temperatures) to identify the optimal parameters for the synthesis or derivatization of this compound, thereby accelerating the research and development cycle significantly.

Advanced Computational Modeling for Predictable Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For this compound, advanced computational modeling can provide deep insights that guide experimental work.

Predicting Reactivity and Selectivity: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule and predict the most likely sites for nucleophilic or electrophilic attack. This can help in designing selective derivatization strategies.

Mechanism Elucidation: Computational studies can illuminate the reaction mechanisms of catalytic processes, such as the Heck coupling or nitro group reduction. Understanding the transition states and intermediates allows for the rational design of more efficient catalysts.

Spectroscopic Prediction: Calculating properties like NMR spectra can aid in the characterization of new derivatives and intermediates formed during synthetic exploration.

By simulating potential reaction pathways and outcomes, computational modeling can reduce the number of required experiments, saving time and resources while providing a more profound understanding of the molecule's chemical behavior.

Table 2: Application of Computational Modeling

Modeling Technique Application Area Predicted Outcome
Density Functional Theory (DFT) Reaction Mechanism Studies Transition state energies, reaction barriers.
Molecular Dynamics (MD) Solvent Effects Solvation energies, conformational preferences.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling reactions using lithium salts (e.g., lithium acetylides) with halogenated nitroaromatic precursors . Yield optimization requires precise stoichiometry, temperature control (e.g., 0–5°C for intermediates), and catalysts (e.g., metal catalysts for reductive stabilization of intermediates, as seen in lignin monomer stabilization studies) . Solvent selection (e.g., anhydrous THF or DMF) and purification via column chromatography are critical to isolate the ester product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • HSQC NMR : Resolve C–H correlations in aromatic and propanoate moieties .
  • GC-MS : Confirm molecular ion peaks ([M]+) and detect impurities (e.g., nitro-reduction by-products) .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

Q. What crystallographic parameters and software tools are critical for determining the three-dimensional structure of this compound?

  • Methodological Answer : Key parameters include unit cell dimensions (Å), space group symmetry, and refinement residuals (R-factor). SHELXL is widely used for small-molecule refinement, while SHELXS/SHELXD assist in phase solving . For example, a study on a similar nitroaromatic ester reported a monoclinic crystal system (space group P21/c) with Z = 4 .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. GC-MS) when analyzing this compound?

  • Methodological Answer : Contradictions may arise from sample degradation or isomerization. For example, GC-MS might detect thermal decomposition products (e.g., nitro-to-amine reduction), while NMR reflects solution-state species. Mitigation strategies include:
  • Cross-validation : Use HPLC-DAD/UV to track degradation under analytical conditions .
  • Stability assays : Conduct time-resolved NMR in deuterated solvents (e.g., DMSO-d6) to monitor signal changes .
  • Control experiments : Compare synthetic batches with/without stabilizing agents (e.g., antioxidants) .

Q. What experimental strategies can elucidate the reaction mechanisms and kinetics of nitro group transformations in this compound?

  • Methodological Answer :
  • Kinetic profiling : Use UV-Vis spectroscopy to monitor nitro reduction rates under varying pH and reductants (e.g., NaBH4) .
  • Isotopic labeling : Introduce 15N or 18O isotopes to trace nitro group behavior in reaction pathways .
  • Computational modeling : Apply DFT calculations to predict transition states and activation energies for nitro displacement reactions .

Q. What methodologies are recommended for investigating the compound's stability under varying pH, temperature, and solvent conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions, followed by HPLC analysis .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for ester cleavage) .
  • Solvent stability : Test solubility and aggregation in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents using dynamic light scattering (DLS) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace -Cl with -F or -NO2 with -CF3) and compare bioactivity .
  • Biological assays : Test analogs against enzyme targets (e.g., kinases) or microbial strains, measuring IC50 or MIC values .
  • QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.